1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Pharmacological Potential
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is utilized in the synthesis of pharmacologically significant compounds. In a study by Bijev et al. (2003), new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological activity were synthesized using pyrrole compounds, including ones similar to this compound (Bijev, Prodanova, & Nankov, 2003).
2. Role in Synthesis of Sialidase Inhibitors
The compound is involved in the synthesis of pyrrolidine analogs of N-Acetylneuraminic Acid, which have shown potential as sialidase inhibitors. This was demonstrated in a study where derivatives of the compound inhibited Vibrio cholerae sialidase (Czollner, Kuszmann, & Vasella, 1990).
3. Antimicrobial Activity
A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, structurally related to this compound, were synthesized and demonstrated interesting antibacterial activity against various strains, including M. tuberculosis H37Rv (Nural et al., 2018).
4. Catalytic Applications
In a study by Bender and Widenhoefer (2005), a catalytic reaction involving a derivative of 1-Benzyl 3-methyl pyrrolidine led to the formation of pyrrolidine derivatives, showcasing its role in catalytic processes (Bender & Widenhoefer, 2005).
5. Use in Polymerization
This compound derivatives find applications in polymerization processes. Pratap and Heller (1992) utilized 1-Methyl-2-pyrrolidinone, a related compound, as an efficient electron-pair donor in the polymerization of isobutylene, leading to the preparation of linear living α,ω-di(tert-chloro)polyisobutylenes (Pratap & Heller, 1992).
6. Enantioselective Catalysis
The compound is also significant in enantioselective catalysis, as demonstrated in the synthesis of diastereomeric derivatives of 3-Phosphanylpyrrolidine for use in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).
Conclusionthis compound and its derivatives are significant in various scientific research areas, particularly in the synthesis of pharmacologically active compounds, catalytic processes, and polymerization. These applications underscore the compound
Scientific Research Applications of this compound
Synthesis of Pharmacologically Active Compounds
This compound is used in the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity. These carboxamides are synthesized via acyl chlorides and characterized by techniques like TLC, NMR, and IR spectroscopy, indicating their significance in developing pharmacologically active compounds (Bijev, Prodanova, & Nankov, 2003).
Development of Sialidase Inhibitors
Research involving pyrrolidine derivatives of N-Acetylneuraminic Acid, related to this compound, demonstrates their use as potential sialidase inhibitors. These inhibitors show competitive inhibition of Vibrio cholerae sialidase, highlighting the compound's role in synthesizing bioactive molecules (Czollner, Kuszmann, & Vasella, 1990).
Antimicrobial Applications
A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, structurally related to this compound, show promising antimicrobial activity. These compounds, synthesized via a cyclization reaction, exhibit antibacterial activity against different bacterial and fungal strains, including M. tuberculosis H37Rv (Nural et al., 2018).
Catalytic Applications
In a study, a reaction involving a derivative of 1-Benzyl 3-methyl pyrrolidine led to the formation of pyrrolidine derivatives, demonstrating its application in catalysis. This reaction displayed excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).
Polymerization Processes
This compound derivatives find use in polymerization. For instance, 1-Methyl-2-pyrrolidinone, a related compound, is employed as an efficient electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylenes (Pratap & Heller, 1992).
Enantioselective Catalysis
The compound plays a role in enantioselective catalysis, as seen in the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine for use in asymmetric Grignard cross-coupling reactions. This highlights its importance in the synthesis of chiral compounds (Nagel & Nedden, 1997).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIVDBVWXFEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463087 | |
Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188847-00-9 | |
Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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